molecular formula C12H26 B14534821 3-Ethyl-5-methylnonane CAS No. 62184-49-0

3-Ethyl-5-methylnonane

Cat. No.: B14534821
CAS No.: 62184-49-0
M. Wt: 170.33 g/mol
InChI Key: ZBALIHDUORTBQR-UHFFFAOYSA-N
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Description

3-Ethyl-5-methylnonane is an organic compound with the molecular formula C12H26 . It is a type of alkane, which means it is a saturated hydrocarbon consisting only of carbon and hydrogen atoms connected by single bonds. This compound is part of the larger family of aliphatic hydrocarbons, which do not contain aromatic rings in their molecular structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Ethyl-5-methylnonane can be achieved through alkylation reactions. One common method involves the reaction of nonane with ethyl and methyl halides under high temperature conditions, often in the presence of a catalyst to promote the reaction .

Industrial Production Methods

Industrial production of this compound typically involves similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-methylnonane, like other alkanes, primarily undergoes substitution reactions. These reactions often involve the replacement of a hydrogen atom with another atom or group of atoms.

Common Reagents and Conditions

    Halogenation: This reaction involves the substitution of hydrogen atoms with halogen atoms (e.g., chlorine or bromine) under the influence of UV light or heat.

    Combustion: In the presence of oxygen, this compound can undergo complete combustion to produce carbon dioxide and water.

Major Products Formed

Scientific Research Applications

3-Ethyl-5-methylnonane has various applications in scientific research, including:

    Chemistry: Used as a reference compound in the study of alkanes and their reactions.

    Biology: Investigated for its interactions with biological membranes and its potential effects on cellular processes.

    Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized as a solvent and in the synthesis of other organic compounds

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-5-methylnonane is unique due to its specific branching pattern, which can influence its physical and chemical properties, such as boiling point, melting point, and reactivity compared to its straight-chain and differently branched counterparts .

Properties

CAS No.

62184-49-0

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

3-ethyl-5-methylnonane

InChI

InChI=1S/C12H26/c1-5-8-9-11(4)10-12(6-2)7-3/h11-12H,5-10H2,1-4H3

InChI Key

ZBALIHDUORTBQR-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)CC(CC)CC

Origin of Product

United States

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